N-(2-Bromobenzyl)-2(1H)-pyridone
Overview
Description
N-(2-Bromobenzyl)-2(1H)-pyridone is an organic compound that is used in various scientific research applications. It is a derivative of benzylpyridone, which is a heterocyclic compound containing a nitrogen atom in the ring. This compound has been studied extensively due to its potential applications in drug discovery and development, as well as its ability to interact with various proteins and receptors.
Scientific Research Applications
N-(2-Bromobenzyl)-2(1H)-pyridone has been used in a variety of scientific research applications. It has been studied for its potential applications in drug discovery and development, as well as its ability to interact with various proteins and receptors. It has also been studied for its potential as a therapeutic agent, as well as its ability to bind to and modulate the activity of certain enzymes. Additionally, it has been studied for its potential as a substrate in organic synthesis, as well as its ability to form stable complexes with metal ions.
Mechanism of Action
N-(2-Bromobenzyl)-2(1H)-pyridone is believed to act through a variety of mechanisms. It has been shown to interact with various proteins and receptors, and to modulate their activity. It has also been shown to bind to certain enzymes, and to form stable complexes with metal ions. Additionally, it has been shown to act as a substrate in organic synthesis, and to act as a prodrug for the delivery of other drugs.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to interact with various proteins and receptors, and to modulate their activity. It has also been shown to bind to certain enzymes, and to form stable complexes with metal ions. Additionally, it has been shown to act as a substrate in organic synthesis, and to act as a prodrug for the delivery of other drugs.
Advantages and Limitations for Lab Experiments
N-(2-Bromobenzyl)-2(1H)-pyridone has several advantages and limitations when used in laboratory experiments. One of the main advantages is its relatively low cost, which makes it an attractive option for researchers. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, one of the main limitations is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
N-(2-Bromobenzyl)-2(1H)-pyridone has potential for use in a variety of research applications. Future research should focus on further exploring its mechanism of action, as well as its potential as a therapeutic agent. Additionally, further research should be done to explore its potential as a substrate in organic synthesis, as well as its ability to form stable complexes with metal ions. Finally, further research should be done to explore its potential applications in drug discovery and development.
Synthesis Methods
N-(2-Bromobenzyl)-2(1H)-pyridone can be synthesized by a two-step process. The first step involves the reaction of 2-bromobenzaldehyde with sodium cyanide to form 2-bromobenzyl cyanide. This reaction is followed by the condensation of 2-bromobenzyl cyanide with 2-aminopyridine to form this compound. The reaction is carried out in an aqueous medium at a temperature of 40-50°C.
properties
IUPAC Name |
1-[(2-bromophenyl)methyl]pyridin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-2-1-5-10(11)9-14-8-4-3-7-12(14)15/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHINXPKMOXZKDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC=CC2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301267787 | |
Record name | 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1753-63-5 | |
Record name | 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1753-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Bromophenyl)methyl]-2(1H)-pyridinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301267787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.